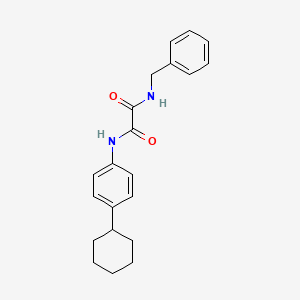

N~1~-benzyl-N~2~-(4-cyclohexylphenyl)ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-benzyl-N~2~-(4-cyclohexylphenyl)ethanediamide, also known as BCE, is a chemical compound that has gained significant attention in the field of scientific research. BCE is a member of the family of compounds known as CB1 receptor antagonists, which are molecules that block the activity of the CB1 receptor in the endocannabinoid system. The endocannabinoid system plays a crucial role in various physiological processes, including pain, appetite, and mood regulation. BCE has been studied extensively for its potential therapeutic applications, particularly in the treatment of obesity and related metabolic disorders.

Scientific Research Applications

Antineoplastic Chemotherapy for Colon Cancer

Background: N’-benzyl-N-(4-cyclohexylphenyl)ethanediamide (referred to as CL) is a curcumin analog. Researchers have explored its potential as an antineoplastic agent for colon cancer treatment.

Research Findings:- NBSCh Micelles : Scientists have prepared nanomicelles using N-benzyl-N,O-succinyl chitosan (NBSCh) loaded with CL. These micelles are spherical and less than 100 nm in size .

- Drug Release : CL-NBSCh micelles exhibit significantly higher drug release compared to pristine CL. They release approximately 40% of CL content in simulated gastric fluid (pH 1.2), 79-85% in simulated intestinal fluids (pH 5.5 and 6.8), and 75% in simulated colonic fluid (pH 7.4) .

- Selective Cytotoxicity : CL-NBSCh demonstrates high selective cytotoxicity toward mucosal epithelial human colon cancer (HT-29) cells while showing lower toxicity toward mouse connective tissue fibroblasts (L929) .

- Cell Cycle Arrest and Apoptosis : CL-NBSCh micelles effectively arrest cell growth at the G2/M phase and induce apoptosis earlier in HT-29 cells compared to free CL .

properties

IUPAC Name |

N-benzyl-N'-(4-cyclohexylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c24-20(22-15-16-7-3-1-4-8-16)21(25)23-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1,3-4,7-8,11-14,17H,2,5-6,9-10,15H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPYKNNSKIFKET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~1~-benzyl-N~2~-(4-cyclohexylphenyl)ethanediamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxylate](/img/structure/B2816171.png)

![2-(4-chlorophenoxy)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2816172.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-phenethylurea](/img/structure/B2816173.png)

![Spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one](/img/structure/B2816175.png)

![2-[(Pyridin-3-yl)methylidene]butanal](/img/structure/B2816176.png)

![4-Chloro-2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B2816178.png)

![N-(4-fluorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2816184.png)

![N-[(Z)-furan-2-ylmethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B2816188.png)

![2-{[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B2816194.png)